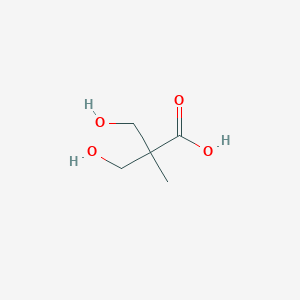

2,2-Bis(hydroxymethyl)propionic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBDIHRZYDMNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34590-77-7 | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34590-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027577 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4767-03-7 | |

| Record name | Dimethylolpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4767-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylolpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylolpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLOLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHI8V17MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Bis(hydroxymethyl)propionic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of 2,2-Bis(hydroxymethyl)propionic acid (DMPA). It is intended to be a core resource for researchers, scientists, and professionals in drug development who are utilizing or considering this versatile molecule in their work. This guide covers its chemical and physical properties, detailed experimental protocols for their determination, and its applications, particularly in the realm of polymer chemistry and drug delivery.

Core Properties

This compound, also known as Dimethylolpropionic acid (DMPA), is a trifunctional molecule possessing a carboxylic acid group and two primary hydroxyl groups.[1] This unique structure makes it an invaluable building block in the synthesis of a wide array of polymers and functionalized materials.[2]

Chemical and Physical Data

The fundamental chemical and physical properties of DMPA are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Information

| Property | Value | Reference |

| IUPAC Name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | [1][3] |

| Synonyms | Dimethylolpropionic acid, bis-MPA | [4] |

| CAS Number | 4767-03-7 | [1] |

| Molecular Formula | C₅H₁₀O₄ | [4] |

| Molecular Weight | 134.13 g/mol | [3] |

| Appearance | White crystalline powder/solid | [2][4] |

| Odor | Odorless |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 185 - 191 °C | [5] |

| Boiling Point | No information available | |

| pKa (Predicted) | 4.16 ± 0.15 | [2] |

| Solubility | ||

| Water | Soluble | [6] |

| Methanol | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Acetone | Slightly soluble | |

| Benzene | Insoluble | |

| Toluene | Insoluble | |

| Vapor Density | <1 (vs air) |

Applications in Research and Drug Development

The unique trifunctional nature of DMPA makes it a versatile building block for the synthesis of complex macromolecules. Its biocompatibility and biodegradability have led to significant interest in its use for biomedical applications.

Dendrimer Synthesis

DMPA is a key monomer in the divergent synthesis of dendrimers and hyperbranched polymers.[2] The AB₂ structure (one carboxylic acid and two hydroxyl groups) allows for the controlled, generational growth of highly branched, well-defined macromolecular architectures.[2] These dendrimers are being extensively investigated as drug delivery vehicles due to their monodispersity, high surface functionality, and internal cavities that can encapsulate therapeutic agents.[7][8]

Drug Delivery Systems

DMPA-based dendrimers are promising candidates for advanced drug delivery systems.[9] Their surfaces can be functionalized with targeting ligands to direct the delivery of encapsulated drugs to specific cells or tissues. The polyester (B1180765) backbone of these dendrimers is biodegradable, which is a significant advantage for in vivo applications.[10] Cationic modifications of DMPA-based dendrimers have also been explored for gene delivery applications, where they can form complexes with nucleic acids and facilitate their entry into cells.[9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of DMPA.

Materials:

-

DMPA sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a heating block and thermometer/digital temperature sensor

-

Mortar and pestle (if the sample is not already powdered)

Procedure:

-

Sample Preparation: Ensure the DMPA sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[11]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.[12]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[6]

-

Heating:

-

If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.[6]

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[13]

-

If the melting point is unknown, perform a rapid preliminary determination to find an approximate range, then repeat with a fresh sample using a slower heating rate.[13]

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears. This is the initial melting point.[12]

-

Record the temperature at which the entire sample has melted and become a clear liquid. This is the final melting point.[12]

-

The melting point is reported as a range from the initial to the final temperature.

-

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of DMPA in water at a specific temperature.

Materials:

-

DMPA sample

-

Distilled or deionized water

-

Screw-capped vials or flasks

-

Shaking incubator or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical method for quantification (e.g., HPLC, titration)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid DMPA to a known volume of water in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the container and place it in a shaking incubator or a temperature-controlled water bath with stirring. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle by letting the container stand in the temperature-controlled environment for a period.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the aqueous solution.

-

Quantification: Accurately dilute the filtered saturated solution with a known volume of water. Determine the concentration of DMPA in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or by titration with a standardized base.

-

Calculation: Calculate the original concentration of DMPA in the saturated solution, taking into account the dilution factor. This concentration represents the aqueous solubility of DMPA at the specified temperature.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of DMPA-based materials.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. This compound | 4767-03-7 [chemicalbook.com]

- 3. Dimethylolpropionic acid | C5H10O4 | CID 78501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. royal-chem.com [royal-chem.com]

- 5. This compound | CAS#:4767-03-7 | Chemsrc [chemsrc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Dendrimer-based Approach to Novel Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 9. Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds [unige.iris.cineca.it]

- 10. mdpi.com [mdpi.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to Depot Medroxyprogesterone Acetate (DMPA): Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and signaling pathways of Depot Medroxyprogesterone (B1676146) Acetate (B1210297) (DMPA), a synthetic progestin widely used in long-acting injectable contraceptives and other hormonal therapies.

Chemical Identity and Physicochemical Properties

Depot Medroxyprogesterone Acetate, a derivative of progesterone (B1679170), is a white to off-white, odorless crystalline powder.[1] Its chemical structure is characterized by a methyl group at the C6α position and an acetoxy group at the C17α position of the progesterone backbone. This substitution enhances its progestational activity and metabolic stability.

Table 1: Chemical and Physical Properties of Medroxyprogesterone Acetate

| Property | Value | Reference(s) |

| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

| CAS Number | 71-58-9 | |

| Molecular Formula | C₂₄H₃₄O₄ | [2] |

| Molecular Weight | 386.52 g/mol | [3] |

| Melting Point | 200-210 °C | [1][4] |

| Solubility | Insoluble in water; Freely soluble in chloroform; Soluble in acetone (B3395972) and dioxane; Sparingly soluble in alcohol and methanol; Slightly soluble in ether. | [1][4][5] |

| XLogP3 | 4.1 | [2] |

| Stability | Stable in air. Sensitive to prolonged exposure to light. Incompatible with strong oxidizing agents. | [1][5] |

Chemical Reactivity and Stability

The chemical reactivity of DMPA is crucial for its formulation, stability, and in vivo behavior.

Stability and Degradation

DMPA is stable under normal storage conditions but can undergo degradation under stress conditions such as acidic, basic, oxidative, and photolytic exposure.[6] Forced degradation studies have shown that the most significant degradation occurs under basic conditions, followed by acidic, oxidative, and light exposure.[6] Thermal degradation is less pronounced.[6] Stability studies of injectable suspensions should monitor for degradation products, particle size distribution, and crystal form, especially if terminal sterilization is employed.[7]

Metabolism

DMPA is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[8][9][10] The metabolism of MPA is a CYP-dependent process.[10] Metabolic reactions include hydroxylation at the 1β, 2β, and 6β positions, followed by conjugation with glucuronic acid.[11] The major metabolites are excreted in the urine, with only minor amounts excreted as sulfates.[12] Co-administration of DMPA with strong CYP3A4 inducers can decrease MPA plasma concentrations, potentially reducing its efficacy, while co-administration with CYP3A4 inhibitors can increase its plasma concentrations.[13]

The primary metabolites identified are 6β-hydroxy MPA, 2β-hydroxy MPA, and 1β-hydroxy MPA.[11] The formation of these metabolites is predominantly catalyzed by CYP3A4.[8][11]

Signaling Pathways and Mechanism of Action

DMPA exerts its biological effects primarily by acting as an agonist at the progesterone receptor (PR).[14] The binding of DMPA to the PR initiates a cascade of molecular events that lead to the regulation of target gene expression.

Progesterone Receptor Signaling

The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[15][16] Upon binding to DMPA in the cytoplasm, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[17][18] In the nucleus, the DMPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[17]

The PR can also mediate rapid, non-genomic effects through activation of cytoplasmic signaling pathways, such as the Src/MAPK pathway.[19] These rapid actions are initiated by a subpopulation of PR located outside the nucleus.[19]

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. Depot medroxyprogesterone acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Medroxyprogesterone acetate (CAS 71-58-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. extranet.who.int [extranet.who.int]

- 8. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. pfizermedical.com [pfizermedical.com]

- 13. A Semimechanistic Pharmacokinetic Model for Depot Medroxyprogesterone Acetate and Drug–Drug Interactions With Antiretroviral and Antituberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 18. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-Depth Technical Guide to the Synthesis of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Bis(hydroxymethyl)propionic acid (DMPA), also known as dimethylolpropionic acid, is a versatile trifunctional molecule possessing two primary hydroxyl groups and a sterically hindered carboxylic acid group. This unique structure makes it an invaluable building block in the synthesis of a wide array of polymers and materials. Its incorporation into polymer backbones, particularly in the production of waterborne polyurethanes and polyesters, imparts hydrophilicity and improves emulsifiability without the need for external surfactants. This technical guide provides a comprehensive overview of the primary synthetic route to DMPA, detailing the reaction mechanism, a step-by-step experimental protocol, and key characterization data.

Introduction

This compound (CAS No: 4767-03-7) is a white, crystalline solid that is soluble in water and polar organic solvents.[1][2] Its molecular structure, featuring both hydroxyl and carboxyl functional groups, allows it to act as a chain extender, crosslinking agent, and a hydrophilic monomer.[1] These properties have led to its widespread use in the formulation of environmentally friendly coatings, adhesives, and resins.[1][2] In the pharmaceutical and drug development sectors, the biocompatible nature of DMPA-containing polymers makes them attractive for applications in drug delivery systems and biomedical devices.

This guide focuses on the most common and industrially relevant synthesis of DMPA, which proceeds via a base-catalyzed condensation of propionaldehyde (B47417) with formaldehyde (B43269), followed by a crossed Cannizzaro reaction.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from propionaldehyde and formaldehyde is a two-stage process that occurs in a single pot under basic conditions. The overall reaction is as follows:

CH₃CH₂CHO + 2 HCHO + NaOH → (HOCH₂)₂C(CH₃)COOH + H₂

The reaction proceeds through an initial double aldol-type condensation followed by an intermolecular hydride transfer in a crossed Cannizzaro reaction.

Signaling Pathway of DMPA Synthesis

Caption: Reaction pathway for the synthesis of DMPA.

Experimental Protocols

The following experimental protocol is adapted from a patented method for the synthesis of 2,2-dimethylolpropionic acid.

Materials and Equipment

-

Formaldehyde solution (e.g., 37 wt. % in H₂O)

-

Propionaldehyde

-

Sodium hydroxide (B78521) (or other suitable base)

-

Formic acid (for neutralization)

-

30% Hydrogen peroxide

-

Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer

-

pH meter

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

-

Drying oven

Synthetic Procedure

Caption: Experimental workflow for DMPA synthesis.

Step-by-step Protocol:

-

Reaction Setup: In a 250 ml four-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add formaldehyde and the catalyst. The molar ratio of formaldehyde to catalyst should be in the range of 2:0.03 to 2:0.05.

-

Addition of Propionaldehyde: Add propionaldehyde to the dropping funnel. The molar ratio of formaldehyde to propionaldehyde should be between 3:2 and 2:1.

-

Initial Reaction: Begin stirring and control the pH of the mixture to be between 10 and 11. Maintain the temperature at 25 °C. Slowly add the propionaldehyde dropwise from the funnel. After the addition is complete, continue the reaction for 5 hours, ensuring the pH is maintained between 10 and 11.

-

Neutralization and Removal of Unreacted Aldehydes: After the reaction period, neutralize the mixture to a pH of 7 using formic acid. Transfer the reaction mass to a round-bottom flask and perform a reduced pressure distillation (at approximately 0.5 atm) to remove any unreacted formaldehyde and propionaldehyde.

-

Oxidation: To the product from the previous step, add water and heat the mixture to 50 °C. Slowly add 30% hydrogen peroxide. The molar ratio of hydrogen peroxide to the initial amount of propionaldehyde should be 1:1. Allow the reaction to proceed for 8 hours.

-

Final Purification: Perform a reduced pressure distillation at approximately 0.6 atm to remove any unreacted substances. The resulting solution is then cooled to induce crystallization. The crystals are collected by filtration, dried, and then recrystallized to obtain pure, white crystals of 2,2-dimethylolpropionic acid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of DMPA based on the provided protocol.

Table 1: Reactant and Catalyst Molar Ratios

| Reactant/Catalyst | Molar Ratio Range |

| Formaldehyde : Propionaldehyde | 1.5 : 1 to 2 : 1 |

| Formaldehyde : Catalyst | 40 : 1 to 67 : 1 |

| Hydrogen Peroxide : Propionaldehyde | 1 : 1 |

Table 2: Reaction Conditions

| Parameter | Value |

| Initial Reaction Temperature | 25 °C |

| Reaction pH | 10 - 11 |

| Initial Reaction Time | 5 hours |

| Oxidation Temperature | 50 °C |

| Oxidation Time | 8 hours |

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 3: Physicochemical Properties of DMPA

| Property | Value |

| CAS Number | 4767-03-7 |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 189-191 °C (lit.)[3][4] |

| Solubility | Soluble in water and methanol |

Spectroscopic Data

-

¹H NMR Spectrum: The proton NMR spectrum of DMPA would show characteristic peaks for the methyl protons, the methylene (B1212753) protons of the hydroxymethyl groups, and the hydroxyl and carboxylic acid protons. The exact chemical shifts can vary depending on the solvent used.

-

¹³C NMR Spectrum: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

-

IR Spectrum: The infrared spectrum of DMPA will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-O stretching vibrations.[5]

Conclusion

The synthesis of this compound via the base-catalyzed condensation of propionaldehyde and formaldehyde followed by a crossed Cannizzaro reaction is an efficient and industrially relevant method. This guide provides a detailed protocol, reaction mechanism, and characterization data to aid researchers and scientists in the successful synthesis and application of this important molecule. The versatility of DMPA continues to make it a key building block in the development of advanced materials for a wide range of applications, from industrial coatings to innovative drug delivery systems.

References

- 1. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 4. This compound(4767-03-7) 1H NMR [m.chemicalbook.com]

- 5. This compound(4767-03-7) IR Spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 2,2-Bis(hydroxymethyl)propionic Acid (CAS 4767-03-7) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2,2-Bis(hydroxymethyl)propionic acid (DMPA), CAS 4767-03-7, in a range of common organic solvents. This information is critical for professionals in various fields, including polymer chemistry, coatings, and drug delivery systems, where DMPA is utilized as a key building block for synthesizing water-dispersible resins and dendrimers.

Executive Summary

This compound is a white crystalline solid characterized by its dual functionality, possessing both two hydroxyl groups and a carboxylic acid group.[1] This unique structure makes it an essential monomer for introducing hydrophilicity into polymer backbones. Its solubility is a crucial parameter for reaction kinetics, purification, and formulation development. This guide consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and provides a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of DMPA in various organic solvents at different temperatures, as determined by the gravimetric method.[2]

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| Alcohols | ||

| Methanol | 288.15 | 16.54 |

| 293.15 | 19.91 | |

| 298.15 | 23.82 | |

| 303.15 | 28.36 | |

| 308.15 | 33.65 | |

| 313.15 | 39.81 | |

| 318.15 | 46.99 | |

| 323.15 | 55.38 | |

| 328.15 | 65.21 | |

| Ethanol | 288.15 | 7.43 |

| 293.15 | 9.03 | |

| 298.15 | 10.91 | |

| 303.15 | 13.14 | |

| 308.15 | 15.77 | |

| 313.15 | 18.85 | |

| 318.15 | 22.48 | |

| 323.15 | 26.74 | |

| 328.15 | 31.75 | |

| 1-Propanol | 288.15 | 4.31 |

| 293.15 | 5.24 | |

| 298.15 | 6.34 | |

| 303.15 | 7.65 | |

| 308.15 | 9.22 | |

| 313.15 | 11.10 | |

| 318.15 | 13.34 | |

| 323.15 | 15.99 | |

| 328.15 | 19.11 | |

| 2-Propanol | 288.15 | 3.15 |

| 293.15 | 3.84 | |

| 298.15 | 4.66 | |

| 303.15 | 5.64 | |

| 308.15 | 6.82 | |

| 313.15 | 8.24 | |

| 318.15 | 9.95 | |

| 323.15 | 11.99 | |

| 328.15 | 14.42 | |

| 1-Butanol | 288.15 | 2.89 |

| 293.15 | 3.51 | |

| 298.15 | 4.26 | |

| 303.15 | 5.15 | |

| 308.15 | 6.21 | |

| 313.15 | 7.48 | |

| 318.15 | 9.01 | |

| 323.15 | 10.83 | |

| 328.15 | 12.99 | |

| 2-Butanol | 288.15 | 2.01 |

| 293.15 | 2.45 | |

| 298.15 | 2.98 | |

| 303.15 | 3.61 | |

| 308.15 | 4.36 | |

| 313.15 | 5.26 | |

| 318.15 | 6.34 | |

| 323.15 | 7.63 | |

| 328.15 | 9.16 | |

| Esters | ||

| Methyl Ethanoate | 288.15 | 1.83 |

| 293.15 | 2.22 | |

| 298.15 | 2.68 | |

| 303.15 | 3.23 | |

| 308.15 | 3.88 | |

| 313.15 | 4.65 | |

| 318.15 | 5.56 | |

| 323.15 | 6.64 | |

| 328.15 | 7.92 | |

| Ethyl Acetate | 288.15 | 1.15 |

| 293.15 | 1.39 | |

| 298.15 | 1.68 | |

| 303.15 | 2.02 | |

| 308.15 | 2.43 | |

| 313.15 | 2.91 | |

| 318.15 | 3.48 | |

| 323.15 | 4.16 | |

| 328.15 | 4.97 | |

| Butyl Acetate | 288.15 | 0.49 |

| 293.15 | 0.60 | |

| 298.15 | 0.73 | |

| 303.15 | 0.88 | |

| 308.15 | 1.06 | |

| 313.15 | 1.28 | |

| 318.15 | 1.54 | |

| 323.15 | 1.85 | |

| 328.15 | 2.22 | |

| Other Solvents | ||

| Acetone | 288.15 | 2.41 |

| 293.15 | 2.91 | |

| 298.15 | 3.51 | |

| 303.15 | 4.22 | |

| 308.15 | 5.07 | |

| 313.15 | 6.07 | |

| 318.15 | 7.26 | |

| 323.15 | 8.67 | |

| 328.15 | 10.34 | |

| N,N-Dimethylformamide | 288.15 | 11.83 |

| 293.15 | 14.32 | |

| 298.15 | 17.32 | |

| 303.15 | 20.94 | |

| 308.15 | 25.31 | |

| 313.15 | 30.59 | |

| 318.15 | 36.98 | |

| 323.15 | 44.71 | |

| 328.15 | 54.06 |

Qualitative Solubility Data

For a broader perspective, the following table summarizes the qualitative solubility of DMPA in various organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [3][4][5][6][7][8] |

| Methanol | Soluble | [3][6] |

| Acetone | Slightly Soluble | [3] |

| Benzene | Insoluble | [3][5][6] |

| Toluene | Insoluble | [5][6] |

| Dimethylformamide (DMF) | Soluble | [5][9] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented in this guide was obtained using a standard gravimetric method.[2] This technique involves determining the mass of solute dissolved in a known mass of solvent at a specific temperature to establish a saturated solution.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.1 mg)

-

Drying oven

Procedure:

-

An excess amount of DMPA is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is continuously agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.

-

The system is allowed to reach equilibrium, which is typically determined by periodically sampling the liquid phase and analyzing its composition until it remains constant. A sufficient equilibrium time is crucial.

-

Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a sufficient time to allow the undissolved solid to settle.

-

A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe.

-

The syringe containing the sample is weighed again to determine the exact mass of the saturated solution.

-

The sample is then transferred to a pre-weighed container and dried in an oven at an appropriate temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring complete evaporation of the solvent.

-

The mass of the remaining solid (DMPA) is determined.

-

The mole fraction solubility is then calculated from the mass of the dissolved DMPA and the mass of the solvent in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of DMPA.

Caption: Workflow for the gravimetric determination of DMPA solubility.

Signaling Pathways

A thorough review of the scientific literature did not yield any evidence of this compound being involved in biological signaling pathways. Its primary applications are in industrial polymer synthesis, and it is not typically studied in a biological context for signaling functions.

Conclusion

The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. It exhibits good solubility in polar protic solvents like lower alcohols and polar aprotic solvents such as N,N-dimethylformamide. The solubility generally increases with temperature in all tested organic solvents. The provided quantitative data and experimental protocol offer a valuable resource for researchers and professionals working with DMPA, enabling more precise control over processes where its solubility is a critical factor.

References

- 1. Dimethylolpropionic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound 98 4767-03-7 [sigmaaldrich.com]

- 4. DIMETHYLOLPROPIONIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. DMPA [chembk.com]

- 6. Dimethylol Propionic Acid|4767-03-7--Jiangxi Selon Industrial Co., Ltd. [chinaselon.com]

- 7. This compound | CAS#:4767-03-7 | Chemsrc [chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Thermal Properties of Dimethylolpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of dimethylolpropionic acid (DMPA), a versatile trifunctional molecule with significant applications in the synthesis of polymers and other advanced materials. Understanding the thermal behavior of DMPA is critical for its effective use in various manufacturing processes and for ensuring the stability and performance of the final products. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the analytical workflow for characterizing these properties.

Core Thermal Properties of Dimethylolpropionic Acid

Dimethylolpropionic acid, with its unique structure containing two primary hydroxyl groups and one tertiary carboxylic group, exhibits distinct thermal characteristics. The following tables summarize the key thermal properties of DMPA based on available data.

| Property | Value | Units |

| Melting Point | 170 - 191 | °C |

| Decomposition Temperature | 230 | °C |

| Heat of Fusion (ΔfusH) | 38.76 | kJ/mol |

| Boiling Point (Calculated) | 366.7 | °C |

Table 1: Key Thermal Properties of Dimethylolpropionic Acid

| Source | Melting Point (°C) | Decomposition Temperature (°C) | Heat of Fusion (kJ/mol) |

| GEO Specialty Chemicals[1] | 170 - 180 | 230 | - |

| Ataman Kimya[2] | 189–191 | 230 | - |

| Parchem[3] | 189-191 | - | - |

| DrugFuture[4] | 181-185 | - | - |

| Cheméo[5] | - | - | 38.76 |

| ECHEMI[6] | 165.85 - 181.85 | < 400 | - |

| iChemical[7] | 189-191 | - | - |

| Wikipedia[8] | 190 | - | - |

Table 2: Source-Specific Data for Thermal Properties of Dimethylolpropionic Acid

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of DMPA involves several standard analytical techniques. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the melting point and heat of fusion of a material.[9][10]

Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of DMPA.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of DMPA (typically 5-10 mg) is hermetically sealed in an aluminum pan.[11] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

Equilibration at a temperature below the expected melting point (e.g., 30°C).

-

Heating at a constant rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 250°C).[12]

-

Cooling at a controlled rate back to the initial temperature.

-

-

Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the heat of fusion is calculated from the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to determine the decomposition temperature of DMPA.

Objective: To determine the onset and peak decomposition temperatures of DMPA.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of DMPA is placed in a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or reactive (e.g., air), depending on the desired information.[12]

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 500°C).[12]

-

Data Analysis: The TGA instrument continuously measures the mass of the sample as a function of temperature. The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature of the maximum rate of mass loss (from the derivative of the TGA curve).

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a solid organic compound.

Objective: To determine the heat of combustion of DMPA.

Methodology:

-

Sample Preparation: A known mass of DMPA (typically around 1 g) is pressed into a pellet and placed in the sample holder of a bomb calorimeter.[13][14] A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample.[13][15]

-

Assembly and Pressurization: A small, known amount of water is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[15][16]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water.[15][16] The calorimeter is sealed, and the stirrer is activated.

-

Combustion and Temperature Measurement: After allowing the system to reach thermal equilibrium, the initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[13]

-

Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of any side products like nitric acid.[15]

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of dimethylolpropionic acid.

Caption: Workflow for Thermal Analysis of DMPA.

References

- 1. geosc.com [geosc.com]

- 2. DIMETHYLOLPROPIONIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. parchem.com [parchem.com]

- 4. Dimethylolpropionic Acid [drugfuture.com]

- 5. Dimethylolpropionic acid (CAS 4767-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. Dimethylolpropionicacid, CAS No. 4767-03-7 - iChemical [ichemical.com]

- 8. Dimethylolpropionic acid - Wikipedia [en.wikipedia.org]

- 9. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 12. Influence of the 2,2-Dimethylol Propionic Acid Content on the Structure-Properties of Waterborne Polyurethane | Scientific.Net [scientific.net]

- 13. ivypanda.com [ivypanda.com]

- 14. web.williams.edu [web.williams.edu]

- 15. nsuworks.nova.edu [nsuworks.nova.edu]

- 16. personal.utdallas.edu [personal.utdallas.edu]

Mechanism of DMPA as a hydrophilic monomer

An In-depth Technical Guide on the Core Mechanism of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) as a Hydrophilic Monomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as Dimethylolpropionic Acid (DMPA), is a versatile trifunctional monomer pivotal in the synthesis of hydrophilic polymers. Its unique molecular architecture, featuring two primary hydroxyl groups and one sterically hindered tertiary carboxylic acid group, allows for its incorporation into polymer backbones, thereby imparting aqueous dispersibility. This technical guide elucidates the core mechanism of DMPA as a hydrophilic monomer, with a primary focus on its role in the formation of waterborne polyurethane dispersions (PUDs). Furthermore, this document provides a comprehensive overview of its application in other hydrophilic systems, such as polyesters and dendrimers. Detailed experimental protocols, quantitative data on the influence of DMPA on polymer properties, and visual diagrams of key processes are presented to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.

Core Mechanism of DMPA as a Hydrophilic Monomer

The hydrophilicity of polymers incorporating DMPA is primarily attributed to the presence of its carboxylic acid group.[1] This group acts as an internal emulsifier, enabling the dispersion of otherwise hydrophobic polymer chains in water.[2][3] The mechanism can be delineated in the following steps:

-

Polymer Backbone Integration: DMPA is integrated into the polymer backbone through the reaction of its two hydroxyl groups with other monomers, such as diisocyanates in the case of polyurethanes or diacids/diols in the case of polyesters.[4][5]

-

Neutralization: The carboxylic acid group of the incorporated DMPA is neutralized with a suitable base, typically a tertiary amine like triethylamine (B128534) (TEA), to form a carboxylate salt.[6][7] This ionization step is crucial for imparting hydrophilicity.

-

Aqueous Dispersion: The presence of these ionic groups along the polymer chain allows the polymer to be dispersed in water, forming a stable colloidal system.[8] The hydrophobic segments of the polymer form the core of the dispersed particles, while the hydrophilic carboxylate groups are oriented towards the aqueous phase, creating a stabilizing electrical double layer around the particles.[9]

The concentration of DMPA in the polymer backbone is a critical parameter that directly influences the properties of the resulting dispersion and the final polymer film, including particle size, viscosity, water absorption, and mechanical strength.[10][11]

Quantitative Data Presentation

The incorporation of DMPA significantly impacts the physicochemical and mechanical properties of the resulting polymers. The following tables summarize the quantitative effects of varying DMPA content on key parameters of waterborne polyurethanes.

Table 1: Effect of DMPA Content on Polyurethane Dispersion Properties

| DMPA Content (wt%) | Average Particle Size (nm) | Zeta Potential (mV) | Viscosity (mPa·s) | Reference |

| 2.0 | 150 | -35 | 15 | [8] |

| 3.0 | 80 | -45 | 25 | [8] |

| 4.0 | 40 | -55 | 40 | [8] |

| 4.6 | 133.2 | -52 | - | [12] |

| 5.4 | 39.4 | -65 | - | [12] |

Table 2: Effect of DMPA Content on Polyurethane Film Properties

| DMPA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption (%) (at 168h) | Water Contact Angle (°) | Reference |

| 4.6 | 12.5 | 650 | 10.6 | 85 | [12] |

| 5.4 | 18.2 | 550 | 20.7 | 75 | [12] |

| 10 (mol %) | - | - | Increased | - | [13] |

| 17.05 (mol %) | Increased | Decreased | - | - | [13][14] |

| 24.02 (mol %) | Increased | Decreased | - | - | [13][14] |

Table 3: Thermal Properties of Polyurethanes with DMPA

| DMPA Content (mol %) | Glass Transition Temp (°C) | Decomposition Temp (°C) | Reference |

| 20 | -45 | 280 | [15] |

| 40 | -40 | 270 | [15] |

| 60 | -35 | 260 | [15] |

Experimental Protocols

Synthesis of a Waterborne Polyurethane (WPU) Dispersion

This protocol describes the synthesis of a WPU dispersion via the prepolymer mixing method.[4][7]

Materials:

-

Isophorone diisocyanate (IPDI)

-

Polyol (e.g., Poly(neopentyl glycol adipate), PNA, Mn = 2000 g/mol )

-

This compound (DMPA)

-

1,4-Butanediol (BDO) as chain extender

-

Dibutyltin dilaurate (DBTDL) as catalyst

-

Triethylamine (TEA) as neutralizing agent

-

Acetone (B3395972) (as solvent)

-

Deionized water

Procedure:

-

Prepolymer Synthesis: a. In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add the polyol and heat to 120°C under vacuum for 2 hours to remove moisture. b. Cool the polyol to 60°C and add IPDI. Stir the mixture at 85°C for 3 hours. c. Add DMPA and continue the reaction at 85°C for another 2 hours to form the NCO-terminated prepolymer.[3]

-

Neutralization and Dispersion: a. Cool the prepolymer to 40°C and add TEA (equimolar to DMPA) to neutralize the carboxylic acid groups. Stir for 30 minutes. b. Add deionized water to the neutralized prepolymer under high-speed stirring (e.g., 1000-1800 rpm) to form a stable dispersion.[12]

-

Chain Extension: a. Add a solution of BDO in water dropwise to the dispersion to extend the polymer chains.

-

Solvent Removal: a. Remove the acetone under vacuum to obtain the final aqueous polyurethane dispersion.

Synthesis of a Hydrophilic Polyester (B1180765)

This protocol outlines the synthesis of a linear polyester with free carboxylic acid groups using DMPA.[5]

Materials:

-

Isophthalic acid (IPA)

-

Neopentyl glycol (NPG)

-

This compound (DMPA)

-

Adipic acid (ADPA)

-

Catalyst (e.g., Monobutyltin oxide)

Procedure:

-

Esterification: a. In a reaction vessel, combine IPA, NPG, DMPA, and ADPA. b. Add the catalyst and heat the mixture under a nitrogen atmosphere, typically to temperatures between 180-240°C. c. Water is removed as a byproduct of the esterification reaction.

-

Polycondensation: a. Once the esterification is complete (as determined by the amount of water collected), apply a vacuum to remove the excess glycol and drive the polymerization to a higher molecular weight. b. The reaction is continued until the desired molecular weight or viscosity is achieved.

Synthesis of a Hyperbranched Polymer (Dendrimer)

This protocol describes the divergent synthesis of a hyperbranched polyester using DMPA as the AB2 monomer.[2][16]

Materials:

-

This compound (DMPA)

-

A multifunctional core molecule (e.g., trimethylolpropane)

-

An acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

First Generation (G1): a. React the core molecule with an excess of DMPA in the presence of an acid catalyst. The hydroxyl groups of the core will react with the carboxylic acid group of DMPA. b. This reaction results in the first generation dendrimer with peripheral hydroxyl groups.

-

Subsequent Generations (Gn): a. The peripheral hydroxyl groups of the G1 dendrimer are then reacted with the carboxylic acid group of another batch of DMPA monomers to form the second generation (G2). b. This process of reacting the peripheral hydroxyl groups with more DMPA is repeated to build higher generations of the dendrimer.

Mandatory Visualization

Logical Workflow for Waterborne Polyurethane Synthesis

Caption: A logical workflow for the synthesis of a waterborne polyurethane dispersion using DMPA.

Chemical Reaction Pathway for WPU Formation

Caption: Chemical reaction pathway illustrating the formation of a waterborne polyurethane with DMPA.

Divergent Synthesis of a Dendrimer using DMPA

Caption: Divergent synthesis of a dendrimer using DMPA as the branching monomer.

Conclusion

This compound is a critical hydrophilic monomer that enables the formulation of environmentally friendly, waterborne polymer systems. Its primary mechanism of action involves the incorporation of its carboxylic acid functionality into a polymer backbone, which, upon neutralization, facilitates aqueous dispersion. The concentration of DMPA is a key determinant of the final properties of the polymer, offering a versatile tool for tuning material characteristics to suit a wide range of applications, from coatings and adhesives to advanced drug delivery systems. The provided experimental protocols and quantitative data serve as a foundational guide for the synthesis and characterization of DMPA-containing hydrophilic polymers.

References

- 1. Rapid preparation of waterborne polyurethane dispersions using continuous-flow microreaction technology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling Water [techscience.com]

- 4. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.jku.at [epub.jku.at]

- 6. research.sabanciuniv.edu [research.sabanciuniv.edu]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation | MDPI [mdpi.com]

- 10. Structure-Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical and Thermo-Mechanical Properties of Waterborne Polyurethane Dispersion Derived from Jatropha Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Purity Analysis of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the purity of 2,2-Bis(hydroxymethyl)propionic acid (DMPA), a critical raw material in the synthesis of a wide range of polymers, including waterborne polyurethanes, polyester (B1180765) resins, and dendrimers.[1][2][3] Accurate determination of DMPA purity is essential to ensure the quality, performance, and safety of the final products.

Introduction to DMPA and the Importance of Purity

This compound, also known as Dimethylolpropionic acid (DMPA), is a trifunctional molecule containing two primary hydroxyl groups and one carboxylic acid group.[2] This unique structure allows it to act as a chain extender, crosslinker, and solubilizing agent. The purity of DMPA can be influenced by the synthetic route and purification processes, with potential impurities including starting materials, intermediates such as hydroxy aldehydes, and by-products like other polyols and hydroxy carboxylic acids.[4] These impurities can adversely affect polymerization reactions, leading to inconsistencies in polymer properties and performance.

Analytical Methodologies for Purity Assessment

A variety of analytical techniques are employed to determine the purity of DMPA and to identify and quantify any impurities. The most common methods include chromatography (High-Performance Liquid Chromatography and Gas Chromatography), titration, and spectroscopic techniques (Nuclear Magnetic Resonance).

Chromatographic Methods

Chromatographic techniques are powerful for separating DMPA from its impurities, allowing for both qualitative and quantitative analysis.

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of DMPA.[4] A liquid chromatographic method has been described for the quantitative determination of compounds present in the reaction mixtures for producing highly polar hydroxy carboxylic acids like DMPA.[4] This method often utilizes a combination of columns to achieve efficient separation of polar compounds.

Experimental Protocol: HPLC Analysis of DMPA

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and detectors (UV/DAD and Refractive Index detectors).

-

Columns: A C18 column for retaining nonpolar compounds connected in series with a cation-exchange column for separating polar compounds.[4]

-

Mobile Phase: An isocratic mobile phase is typically used. For the analysis of related compounds, a 0.35 M borate (B1201080) buffer at pH 7 has been used.[4]

-

Detection:

-

Sample Preparation: A known concentration of the DMPA sample is dissolved in the mobile phase or a suitable solvent, filtered, and then injected into the HPLC system.

-

Quantification: The purity of DMPA is determined by comparing the peak area of the main component to the total area of all peaks, or by using a certified reference standard for external calibration.

Gas chromatography is another technique used for the purity assessment of DMPA, as indicated by suppliers who specify purity determined by GC. This method is suitable for volatile or semi-volatile impurities. Derivatization may be required to increase the volatility of the polar DMPA molecule.

Titration

Acid-base titration is a classic and reliable method for determining the overall assay of DMPA by quantifying its carboxylic acid content.

Experimental Protocol: Aqueous Acid-Base Titration

-

Principle: The carboxylic acid group of DMPA is neutralized with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH).

-

Reagents:

-

Standardized ~0.1 N Sodium Hydroxide solution.

-

Phenolphthalein (B1677637) indicator.

-

High-purity water as solvent.

-

-

Procedure:

-

Accurately weigh a known amount of the DMPA sample.

-

Dissolve the sample in a suitable amount of deionized water.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.

-

Record the volume of NaOH solution used.

-

-

Calculation: The purity of DMPA is calculated based on the stoichiometry of the reaction between the carboxylic acid and the base.

Spectroscopic Methods

Spectroscopic methods provide valuable information about the chemical structure of DMPA and can be used to identify impurities.

¹H NMR and ¹³C NMR spectra are powerful tools for the structural elucidation of DMPA and the identification of structurally related impurities. The chemical shifts and integration values of the peaks in the ¹H NMR spectrum can be used to confirm the identity of the molecule and to estimate the relative amounts of impurities.[5][6]

Mass spectrometry provides information about the molecular weight of DMPA and its fragmentation pattern, which can be used for identification and to detect the presence of impurities with different molecular weights.[7]

Data Presentation

Quantitative data from various analytical methods provide a comprehensive picture of the purity of a given DMPA sample.

Table 1: Typical Purity Specifications for this compound

| Supplier/Source | Purity Specification | Analytical Method |

| Santa Cruz Biotechnology | ≥97% | Not Specified |

| Sigma-Aldrich | 98% | Not Specified |

| Tokyo Chemical Industry (TCI) | >97.0% | GC |

| Thermo Fisher Scientific | ≥98.0 to ≤102.0% | Aqueous Titration |

| Ningbo Inno Pharmchem Co., Ltd. | 99% or higher | Not Specified |

Visualizations

Logical diagrams can help visualize the workflow of purity analysis and the principles of the analytical techniques.

Caption: Workflow for the purity analysis of DMPA.

Caption: Schematic of a typical HPLC system.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its performance in various applications. A combination of chromatographic, titrimetric, and spectroscopic methods provides a comprehensive approach to accurately determine the purity and impurity profile of DMPA. The detailed experimental protocols and data presentation formats outlined in this guide serve as a valuable resource for researchers and professionals involved in the quality control and application of this important chemical intermediate.

References

- 1. This compound 98 4767-03-7 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4767-03-7 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(4767-03-7) 1H NMR spectrum [chemicalbook.com]

- 7. mzCloud – 2 2 Bis hydroxymethyl propionic acid [mzcloud.org]

Spectroscopic Profile of 2,2-Bis(hydroxymethyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,2-Bis(hydroxymethyl)propionic acid. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, providing key insights into its molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| -CH₃ | ~1.05 | Singlet | DMSO-d₆ |

| -CH₂OH | ~3.45 | Singlet | DMSO-d₆ |

| -OH and -COOH | Broad Signal | Singlet | DMSO-d₆ |

Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are often observed as a broad singlet and can be concentration and temperature-dependent. In D₂O, these labile protons exchange with deuterium (B1214612) and the corresponding signals disappear.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Signal Assignment | Chemical Shift (δ) in ppm | Solvent |

| -CH₃ | ~17.5 | DMSO-d₆ |

| -C(CH₂)₂ | ~50.0 | DMSO-d₆ |

| -CH₂OH | ~65.0 | DMSO-d₆ |

| -COOH | ~175.0 | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and carboxylic acid moieties.

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| O-H stretch (Alcohol) | ~3350 | Broad, Strong |

| C-H stretch | ~2950 | Medium |

| C=O stretch (Carboxylic acid) | ~1700 | Strong |

| C-O stretch | ~1200 - 1300 | Strong |

| O-H bend | ~1400 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Hyperbranched Polymer Architecture

Abstract

Hyperbranched polymers (HBPs) represent a significant class of three-dimensional macromolecules, distinguished by their unique dendritic architecture, globular shape, and high density of terminal functional groups.[1] These properties, including low viscosity and high solubility, make them ideal candidates for advanced applications ranging from coatings and additives to sophisticated biomedical uses like drug delivery.[2][3] At the heart of many of these architectures lies this compound (DMPA), a commercially available and versatile monomer. This technical guide elucidates the fundamental role of DMPA as an AB₂ building block in the synthesis of hyperbranched polymers, details the resulting architectural characteristics, provides comprehensive experimental protocols for synthesis and characterization, and explores its specific applications in the realm of drug development.

The Core Role of DMPA: An AB₂ Monomer

The unique structure of DMPA is the primary reason for its utility in creating hyperbranched architectures. It is classified as an AB₂-type monomer , containing one carboxylic acid group (the 'A' functionality) and two hydroxyl groups (the 'B' functionalities) within a single molecule.

This AB₂ structure facilitates a one-pot polycondensation reaction where the 'A' group of one monomer can react with a 'B' group of another.[4] Since each monomer possesses two 'B' groups, this process naturally leads to branching. The polymerization results in a polymer structure composed of three key constitutional units:

-

Dendritic (D) Units: DMPA molecules where all three functional groups (one 'A' and two 'B's) have reacted, forming branch points.

-

Linear (L) Units: DMPA molecules where the 'A' group and only one of the 'B' groups have reacted, extending the polymer chain linearly.

-

Terminal (T) Units: DMPA molecules located at the periphery of the polymer, where only the 'A' group has reacted, leaving two unreacted hydroxyl ('B') groups as terminal functionalities.

The statistical distribution of these units defines the polymer's architecture and its Degree of Branching (DB), a critical parameter influencing its physical and chemical properties.[5][6]

Synthesis and Architectural Workflow

The most common method for synthesizing DMPA-based hyperbranched polymers is through direct melt polycondensation. This one-pot synthesis is advantageous over the multi-step reactions required for perfect dendrimers.[1] The process typically involves heating DMPA with a multifunctional core molecule (like pentaerythritol) and an acid catalyst, driving the reaction via the removal of water.

Quantitative Data and Polymer Characteristics

The architecture of DMPA-based HBPs is defined by several key parameters that can be controlled by synthesis conditions and measured using standard analytical techniques.

| Parameter | Description | Typical Range | Measurement Technique |

| Mn ( g/mol ) | Number-Average Molecular Weight | 8,000 - 12,000 | GPC |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 10,000 - 16,000 | GPC |

| PDI (Mw/Mn) | Polydispersity Index | 1.2 - 4.0 | GPC |

| DB (%) | Degree of Branching | 40 - 60% | ¹H NMR |

| Hydroxyl Value | mg KOH/g of polymer | > 400 | Titration |

| Table 1: Summary of typical quantitative data for DMPA-based hyperbranched polyesters. Data compiled from multiple sources.[7][8] |

The Degree of Branching (DB) is one of the most important structural parameters, distinguishing hyperbranched polymers from linear analogs (DB=0) and perfect dendrimers (DB=1).[1][9] For an AB₂ system like DMPA, the DB is calculated from NMR data using the formula proposed by Frey and Hölter:

DB (%) = (D + T) / (D + L + T) x 100 or DB = 2D / (2D + L)

Where D, L, and T are the integrated signal intensities of the dendritic, linear, and terminal units, respectively, observed in the ¹H or ¹³C NMR spectrum.[9][10] For a statistical polymerization of AB₂ monomers, the theoretical maximum DB is 50%.[1][11]

Role in Drug Delivery Systems

The unique architecture of DMPA-based hyperbranched polymers makes them highly suitable as nanocarriers in drug delivery.[2][12] Their globular structure provides internal cavities for the physical encapsulation of hydrophobic drug molecules, while the high density of terminal hydroxyl groups on their surface allows for the covalent conjugation of drugs, targeting ligands, or solubility-enhancing moieties like polyethylene (B3416737) glycol (PEG).[12][13][14]

-

Drug Encapsulation: Hydrophobic drugs can be trapped within the void spaces of the HBP core, shielding them from the aqueous biological environment and improving their solubility.[12]

-

Drug Conjugation: The numerous terminal hydroxyl groups serve as reactive sites for attaching drug molecules via cleavable linkers (e.g., esters, hydrazones).[15][16] This allows for a high drug payload and controlled release at the target site, often triggered by local pH or enzymatic activity.[16]

Experimental Protocols

Protocol 1: Synthesis of a DMPA-based Hyperbranched Polyester (B1180765)

This protocol describes a representative melt polycondensation for synthesizing a fourth-generation (HBP4) polyester.

A. Materials and Equipment:

-

This compound (DMPA)

-

Pentaerythritol (PE, as core molecule)

-

p-Toluenesulfonic acid (p-TSA, catalyst)

-

Three-neck round-bottom flask

-

Mechanical stirrer, nitrogen inlet, and condenser

-

Heating mantle with temperature controller

-

Vacuum pump

-

Solvents: Acetone (B3395972), Hexane

B. Synthesis Procedure:

-

Charging the Reactor: Add DMPA, pentaerythritol, and p-TSA (approx. 0.5 wt%) to the three-neck flask. The molar ratio of DMPA to PE will determine the theoretical generation.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen.

-

Heating and Melting: Begin stirring and gradually heat the mixture to 140-150°C under a slow nitrogen flow. The reactants will melt to form a clear, homogenous liquid.

-

Polycondensation: Maintain the temperature for 2-3 hours. Water, the byproduct of esterification, will be removed from the system and collected in the condenser.

-

Applying Vacuum: Gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction toward higher molecular weights. Continue the reaction until the desired conversion is achieved (typically monitored by acid value titration). This step may take several hours.

-

Quenching: Cool the reactor to room temperature to stop the polymerization. The product will be a highly viscous liquid or a brittle, glassy solid.

-

Purification: Dissolve the crude polymer in a minimal amount of acetone. Precipitate the polymer by slowly adding the acetone solution to a large excess of vigorously stirred hexane.

-

Isolation: Collect the purified polymer precipitate by filtration and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Characterization of the Hyperbranched Polymer

A. Fourier Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the polyester structure and the completion of the reaction.

-

Methodology: Acquire a spectrum of the final polymer.

-

Expected Peaks:

-

Broad absorption at ~3400 cm⁻¹ (terminal -OH groups).

-

Strong absorption at ~1730 cm⁻¹ (ester C=O stretching).

-

Disappearance of the broad carboxylic acid -OH peak from the DMPA monomer.

-

B. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

-

Methodology: Dissolve the polymer in a suitable solvent (e.g., THF or DMF) and inject it into a GPC system calibrated with linear polymer standards (e.g., polystyrene). Note that the hydrodynamic volume of HBPs differs from linear polymers, so molecular weights are often reported as relative values.

C. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for DB Calculation:

-

Purpose: To identify and quantify the dendritic, linear, and terminal units for calculating the Degree of Branching.

-

Methodology: Dissolve the polymer in a deuterated solvent (e.g., DMSO-d₆).

-

Signal Assignment (Illustrative for DMPA-based polyesters):

-

Dendritic (D) units: The methyl protons (-CH₃) of DMPA units where both hydroxyls have formed esters will have a specific chemical shift.

-

Linear (L) units: The methyl protons of units where one hydroxyl has reacted will appear at a slightly different shift.

-

Terminal (T) units: The methyl protons of units where neither hydroxyl has reacted (i.e., are on the periphery) will have another distinct chemical shift.

-

-

Calculation: Integrate the peaks corresponding to the methyl protons of the D, L, and T units. Apply the Frey-Hölter formula: DB = (D + T) / (D + L + T) .

Conclusion

This compound (DMPA) is a cornerstone monomer in the field of polymer science, providing a straightforward and efficient route to complex hyperbranched architectures. Its inherent AB₂ structure is perfectly suited for one-pot polycondensation reactions, yielding polymers with a high density of functional groups, controlled branching, and a globular morphology. These features are not merely of academic interest; they directly translate into tangible benefits for high-value applications, most notably in drug delivery, where DMPA-based HBPs function as versatile nanocarriers capable of enhancing drug solubility, payload, and release profiles. The continued exploration of DMPA-based systems promises further innovations in materials science and pharmaceutical development.

References